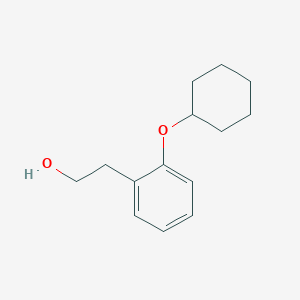![molecular formula C59H111N3O19 B12066352 azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GM3 Ganglioside (Milk, Bovine-Ammonium Salt) is a glycosphingolipid found in bovine milk. It consists of a sialic acid residue and an oligosaccharide head structure, making it a crucial component of cell membranes. GM3 Ganglioside plays significant roles in immunoregulation, biosynthesis, and metabolism of higher gangliosides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GM3 Ganglioside involves the extraction of glycosphingolipids from bovine milk. The process typically includes:
Extraction: Lipids are extracted using a mixture of chloroform and methanol.
Purification: The extracted lipids are purified through chromatographic techniques.
Ammonium Salt Formation: The purified GM3 Ganglioside is converted to its ammonium salt form by treating it with ammonium hydroxide.
Industrial Production Methods: Industrial production of GM3 Ganglioside follows similar extraction and purification steps but on a larger scale. Advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) are used to ensure the purity and efficiency of the extraction process .
化学反応の分析
Types of Reactions: GM3 Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
科学的研究の応用
GM3 Ganglioside has a wide range of scientific research applications:
Chemistry: Used in lipid binding assays to assess the binding of monoclonal antibodies.
Biology: Plays a role in cell growth modulation and immunoregulation.
Medicine: Involved in the pathogenesis of diseases like rheumatoid arthritis and diabetes nephropathy.
Industry: Used as a standard in mass spectrometry analysis for the structural characterization of gangliosides.
作用機序
GM3 Ganglioside exerts its effects by blocking the activity of fibroblast growth factor receptors. It is involved in modulating cell growth through GM3-enriched microdomains. Additionally, it regulates immunological functions by preventing cytokine production .
類似化合物との比較
GM1 Ganglioside: Found in bovine brain, involved in neuroprotection.
GM2 Ganglioside: Found in bovine brain, involved in cellular recognition.
GD3 Ganglioside: Found in bovine milk, involved in apoptosis regulation.
Uniqueness: GM3 Ganglioside is unique due to its widespread distribution in tissues and its significant role in immunoregulation and cell growth modulation. Its ability to inhibit protein kinase C activity and down-modulate CD4 molecules sets it apart from other gangliosides .
特性
分子式 |
C59H111N3O19 |
|---|---|
分子量 |
1166.5 g/mol |
IUPAC名 |
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/b34-32+; |
InChIキー |
RCVNLPVAMQNXIG-FSTCSSKCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(/C=C/CCCCCCCCCCCCC)O.[NH4+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)



![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)


